molecular formula C19H20N8O7 B586097 (2S)-2-[[4-[(2-Amino-4-oxo-4a,8a-dihydro-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid CAS No. 15574-33-1

(2S)-2-[[4-[(2-Amino-4-oxo-4a,8a-dihydro-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid

Cat. No.: B586097
CAS No.: 15574-33-1
M. Wt: 472.418
InChI Key: GXECKVVEXLYEQN-GRTSSRMGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[[4-[(2-Amino-4-oxo-4a,8a-dihydro-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid is a complex chemical compound designed for research applications. It features a pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid is a complex chemical compound designed for research applications. It features a pteridine core, a heteroaromatic structure of significant scientific interest due to its presence in various biologically active molecules . The core pteridine structure is known to be involved in a wide range of biological processes, and synthetic pteridine derivatives have been investigated for their potential as antioxidants, immunosuppressants, and anti-inflammatory agents . The structure of this compound also incorporates a glutamic acid moiety, a feature it shares with known bioactive compounds like methotrexate, an antifolate drug used to treat cancer and autoimmune diseases . The unique integration of the N-nitroso group and the pteridine system in this molecule may offer a novel scaffold for investigating pathways related to cellular stress and inflammation. Researchers can utilize this compound as a reference standard, a building block for further chemical synthesis, or as a candidate for probing biological mechanisms in fields such as medicinal chemistry and biochemistry. This product is intended For Research Use Only and is not for use in diagnostic procedures.

Properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-4a,8a-dihydro-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N8O7/c20-19-24-15-14(17(31)25-19)22-10(7-21-15)8-27(26-34)11-3-1-9(2-4-11)16(30)23-12(18(32)33)5-6-13(28)29/h1-4,7,12,14-15H,5-6,8H2,(H,23,30)(H,28,29)(H,32,33)(H3,20,24,25,31)/t12-,14?,15?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXECKVVEXLYEQN-GRTSSRMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=NC3C(N=C2)N=C(NC3=O)N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC2=NC3C(N=C2)N=C(NC3=O)N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S)-2-[[4-[(2-amino-4-oxo-4a,8a-dihydro-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid is a complex molecule with significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from diverse research sources.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N5O6C_{21}H_{23}N_{5}O_{6} with a molecular weight of 441.44 g/mol. The structure includes a pteridine moiety, which is known for its biological relevance, particularly in nucleic acid metabolism and enzyme regulation.

Antitumor Activity

Research indicates that derivatives of this compound exhibit antitumor properties. For instance, studies have shown that similar pteridine derivatives can inhibit tumor growth by interfering with folate metabolism, which is crucial for DNA synthesis in rapidly dividing cells .

The proposed mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the reduction of dihydrofolate to tetrahydrofolate, thus affecting nucleotide synthesis. This inhibition leads to decreased proliferation of cancer cells and can enhance the efficacy of existing chemotherapeutic agents .

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range, indicating potent cytotoxicity against these cells .
  • In Vivo Studies : Animal models treated with related pteridine compounds showed significant tumor regression compared to control groups. The studies highlighted that these compounds could be effective as adjunct therapies in combination with traditional chemotherapeutics like methotrexate .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption and distribution characteristics typical of small molecules. Studies indicate that it undergoes hepatic metabolism, with renal excretion being the primary route for elimination .

Safety and Toxicology

Toxicological assessments have shown that at therapeutic doses, the compound exhibits a favorable safety profile. However, high doses can lead to hepatotoxicity and nephrotoxicity, necessitating careful monitoring during clinical use .

Summary Table of Biological Activities

Activity TypeDescription
AntitumorInhibits cancer cell proliferation via DHFR inhibition
AntimicrobialExhibits activity against certain bacterial strains
Anti-inflammatoryReduces inflammation markers in various animal models
ImmunomodulatoryModulates immune response in preclinical studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Nitrosofolic acid and analogous compounds:

Compound Key Structural Features Molecular Weight (g/mol) Biological/Industrial Relevance Hazard Profile References
Nitrosofolic acid (CAS: 29291-35-8) Pteridine core, nitrosoamino-benzoyl linkage, glutamic acid 441.402 Lab chemical; potential redox-modulating properties due to nitroso group H315, H319, H335 (skin/eye/respiratory)
Dihydrofolic acid (CAS: 4033-27-6) Pteridine core, reduced 7,8-dihydro structure, glutamic acid 443.410 Precursor in folate metabolism; target for antifolate drugs (e.g., methotrexate) Similar to Nitrosofolic acid
N-Methylfolic Acid (Methopterin) Pteridine core, methylamino-benzoyl linkage, glutamic acid 455.428 (C₂₀H₂₁N₇O₆) Methotrexate impurity; altered enzyme binding due to methylation Not explicitly listed
(S)-2-{4-[Allyl-(4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-amino]-benzoylamino}-pentanedioic acid (CAS: 106585-69-7) Quinazolinone core, allyl group, glutamic acid 464.478 Structural analog with increased lipophilicity; potential kinase inhibition No data available
Compound 7 (from ) Pyrrolo[2,3-d]pyrimidin core, dimethylamino group, glutamic acid ~443 (estimated) Synthesized via NaOH/HCl treatment; moderate purity (80% HPLC) Not reported

Key Comparisons :

Structural Modifications: Nitroso Group vs. Core Heterocycles: Replacement of the pteridine ring with pyrrolo[2,3-d]pyrimidin (Compound 7) or quinazolinone (CAS: 106585-69-7) alters π-π stacking and hydrogen-bonding interactions, impacting binding to folate receptors or enzymes like dihydrofolate reductase (DHFR) .

Synthesis and Purity :

  • Nitrosofolic acid’s synthesis involves multi-step condensation (e.g., Scheme 24 in ), while Compound 7 is prepared via simpler aqueous NaOH/EtOH treatment, yielding 70% with 80% HPLC purity .
  • The nitroso group’s instability may complicate purification compared to methylated or allylated derivatives .

Hazard Profiles: Nitrosofolic acid and dihydrofolic acid share similar GHS classifications (skin/eye irritation, respiratory toxicity), suggesting common handling precautions despite structural differences . No explicit hazard data exist for quinazolinone or allylated analogs, though their increased lipophilicity may pose unique toxicokinetic risks .

Therapeutic Potential: While dihydrofolic acid is a metabolic intermediate, Nitrosofolic acid’s nitroso group may confer unique inhibitory effects, analogous to nitroso-containing drugs like nitrosoureas . Methopterin (N-Methylfolic Acid) is linked to methotrexate, a DHFR inhibitor, but its methyl group reduces potency compared to nitroso derivatives .

Research Findings and Data

  • Solubility and Aggregation : Unlike quaternary ammonium compounds (e.g., BAC-C12 in ), Nitrosofolic acid’s polar glutamic acid moiety enhances aqueous solubility, though the nitroso group may induce aggregation at higher concentrations .
  • Virtual Screening Relevance: Structural similarity methods () classify Nitrosofolic acid as distinct from quinazolinone or pyrrolopyrimidine analogs due to core heterocycle differences, impacting virtual screening outcomes for drug discovery .

Q & A

Q. What is the structural relationship of this compound to folate or vitamin B₉?

The compound shares structural homology with dihydrofolic acid, a key intermediate in folate metabolism. The pteridin-6-yl and glutamic acid moieties mirror folate derivatives, suggesting potential roles in biochemical pathways involving folate-dependent enzymes like dihydrofolate reductase (DHFR) . However, the nitrosoamino substitution at the benzoyl group introduces a unique functionalization that may alter binding affinity or metabolic stability compared to natural folates .

Q. What safety precautions are critical for handling this compound in laboratory settings?

Based on GHS classification, the compound is a skin and eye irritant (H315/H319) and may cause respiratory irritation (H335). Researchers must use PPE, including nitrile gloves, safety goggles, and lab coats. Work should be conducted in a fume hood with local exhaust ventilation to minimize inhalation risks. Contaminated gloves must be disposed of as hazardous waste .

Q. How can researchers validate the purity of this compound before experimental use?

High-performance liquid chromatography (HPLC) with UV detection at 280 nm is recommended, as the conjugated pteridin system absorbs strongly in this range. For structural confirmation, use tandem mass spectrometry (LC-MS/MS) and compare fragmentation patterns to reference standards. Nuclear magnetic resonance (NMR) analysis (e.g., ¹H and ¹³C) can resolve ambiguities in nitrosoamino and benzoyl group orientations .

Advanced Research Questions

Q. What experimental strategies are effective for synthesizing this compound and its analogs?

A multi-step synthesis involves:

  • Step 1: Condensation of 2-amino-4-oxo-pteridin-6-carbaldehyde with nitrosobenzoyl chloride under anhydrous conditions (CH₂Cl₂, 0°C).
  • Step 2: Coupling the intermediate to L-glutamic acid via carbodiimide-mediated amidation (EDC/HOBt, DMF).
  • Step 3: Purification via reverse-phase chromatography (C18 column, acetonitrile/water gradient). Yield optimization requires strict control of reaction pH (6.5–7.0) to prevent nitroso group degradation .

Q. How does the nitrosoamino modification impact the compound’s interaction with folate-dependent enzymes?

Computational docking studies (e.g., AutoDock Vina) predict that the nitroso group sterically hinders binding to DHFR’s active site, reducing inhibition potency compared to methotrexate. Experimental validation using enzyme kinetics (Km/Vmax assays) and X-ray crystallography is necessary to map binding interactions. Contrasting data may arise from assay conditions (e.g., pH or reducing agents affecting nitroso stability) .

Q. What analytical methods resolve contradictions in reported toxicity profiles?

Discrepancies in acute toxicity data (e.g., LD₅₀ values) may stem from batch-specific impurities or solvent residues. Researchers should:

  • Perform gas chromatography-mass spectrometry (GC-MS) to detect volatile contaminants.
  • Use in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) under standardized conditions (5% CO₂, 37°C).
  • Cross-reference results with independent datasets from OECD-certified labs .

Q. How can the compound’s stability under varying storage conditions be systematically evaluated?

Design accelerated stability studies:

  • Temperature: Store aliquots at -20°C, 4°C, and 25°C for 1–6 months.
  • Light sensitivity: Expose samples to UV (254 nm) and measure degradation via HPLC.
  • Humidity: Use desiccators with controlled relative humidity (20–80%). Stability is indicated by <5% degradation products after 3 months at -20°C in amber vials .

Methodological Notes for Data Interpretation

  • Handling Inconsistent CAS Numbers: The compound is listed under CAS 29291-35-8 () and 4033-27-6 (). Verify identity via high-resolution mass spectrometry (HRMS) and consult the Chemical Abstracts Service for updates.
  • Mitigating Safety Data Gaps: If specific toxicity data (e.g., carcinogenicity) are unavailable, apply the precautionary principle: assume worst-case scenarios and use ALARA (As Low As Reasonably Achievable) exposure protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.